1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride
Overview
Description
1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride is a chemical compound with the CAS Number: 189264-72-0 . It has a molecular weight of 242.75 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular formula of this compound is C12H19CLN2O . The InChI code for the compound is 1S/C12H18N2O.ClH/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, piperazine derivatives are known to participate in various reactions. For example, they can functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . .Scientific Research Applications
1. HIV-1 Reverse Transcriptase Inhibitors
1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride analogues have been explored for their potential in inhibiting HIV-1 reverse transcriptase. Romero et al. (1994) synthesized and evaluated various analogues for their effectiveness against HIV-1 reverse transcriptase, leading to the discovery of compounds with significantly higher potency compared to the initial molecule (Romero et al., 1994).
2. Bioactivity in Mannich Bases
Gul et al. (2019) synthesized new Mannich bases incorporating 1-(2-Methoxy-5-methylphenyl)piperazine and evaluated them for cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. Some compounds showed high potency and selectivity, indicating their potential in drug design (Gul et al., 2019).
3. PET Imaging and Serotonin Receptors
Plenevaux et al. (2000) summarized researches conducted with a radiolabeled antagonist, [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, for studying serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).
4. Antidepressant-like Activity
Waszkielewicz et al. (2015) synthesized derivatives of N-(2-methoxyphenyl)piperazine and evaluated them for their antidepressant-like activity and affinity towards serotonergic receptors. They found that these compounds exhibited strong affinities and potential antidepressant-like activities (Waszkielewicz et al., 2015).
5. Dopamine Uptake Inhibitor Development
Ironside et al. (2002) described the development of a robust process for the preparation of the dopamine uptake inhibitor GBR-12909, which includes a 1-(2-methoxyphenyl)piperazine derivative, demonstrating its potential for therapeutic applications (Ironside et al., 2002).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEWGTSOUCCOHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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